molecular formula C15H14O2 B12518260 3-Ethoxy-1-(naphthalen-2-yl)prop-2-en-1-one CAS No. 821003-98-9

3-Ethoxy-1-(naphthalen-2-yl)prop-2-en-1-one

Cat. No.: B12518260
CAS No.: 821003-98-9
M. Wt: 226.27 g/mol
InChI Key: FNWMBIZGEHARSQ-UHFFFAOYSA-N
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Description

3-Ethoxy-1-(naphthalen-2-yl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities and potential therapeutic applications. Chalcones are characterized by the presence of a 1,3-diaryl-2-propen-1-one skeleton, which is responsible for their wide range of chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-(naphthalen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(naphthalen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-Ethoxy-1-(naphthalen-2-yl)prop-2-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(naphthalen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-1-(naphthalen-2-yl)prop-2-en-1-one is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties compared to other chalcone derivatives .

Properties

CAS No.

821003-98-9

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

3-ethoxy-1-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C15H14O2/c1-2-17-10-9-15(16)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,2H2,1H3

InChI Key

FNWMBIZGEHARSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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